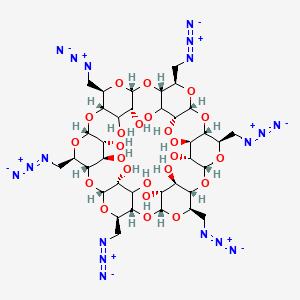
Perazido-alpha-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perazido-alpha-cyclodextrin is a derivative of alpha-cyclodextrin, a cyclic oligosaccharide composed of six glucopyranose units linked by alpha-1,4-glycosidic bonds . Cyclodextrins are known for their ability to form inclusion complexes with various molecules, enhancing their solubility and stability . This compound is particularly interesting due to its azido functional groups, which can participate in a variety of chemical reactions, making it useful in various scientific and industrial applications.
Preparation Methods
One common method is the reaction of alpha-cyclodextrin with sodium azide in the presence of a suitable catalyst . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the substitution of hydroxyl groups with azido groups. Industrial production methods may involve large-scale batch or continuous processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Perazido-alpha-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups through reactions with appropriate reagents.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, copper catalysts for cycloaddition, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Perazido-alpha-cyclodextrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which perazido-alpha-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes with guest molecules. The azido groups can also participate in specific chemical reactions, allowing for the modification of the cyclodextrin or the guest molecule . The molecular targets and pathways involved depend on the specific application and the nature of the guest molecule.
Comparison with Similar Compounds
Perazido-alpha-cyclodextrin can be compared with other cyclodextrin derivatives, such as:
Perazido-beta-cyclodextrin: Similar in structure but composed of seven glucopyranose units, offering a larger cavity for guest molecules.
Perazido-gamma-cyclodextrin: Composed of eight glucopyranose units, providing an even larger cavity.
The uniqueness of this compound lies in its specific cavity size and the presence of azido groups, which offer unique reactivity and inclusion properties compared to its beta and gamma counterparts.
Properties
Molecular Formula |
C36H54N18O24 |
|---|---|
Molecular Weight |
1122.9 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,32R,34R,35R,36R,37R,38R,40R,41R,42R)-5,10,15,20,25,30-hexakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
InChI |
InChI=1S/C36H54N18O24/c37-49-43-1-7-25-13(55)19(61)31(67-7)74-26-8(2-44-50-38)69-33(21(63)15(26)57)76-28-10(4-46-52-40)71-35(23(65)17(28)59)78-30-12(6-48-54-42)72-36(24(66)18(30)60)77-29-11(5-47-53-41)70-34(22(64)16(29)58)75-27-9(3-45-51-39)68-32(73-25)20(62)14(27)56/h7-36,55-66H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16?,17-,18?,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
InChI Key |
NUWOYXPYKDLGFJ-VLVCNOPGSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H](C4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H](C6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H](C7O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
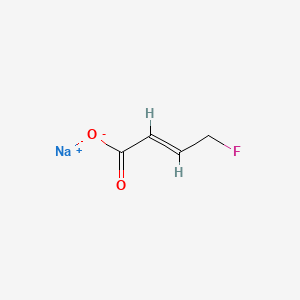

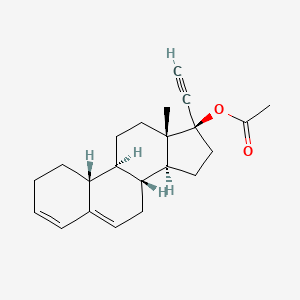

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)
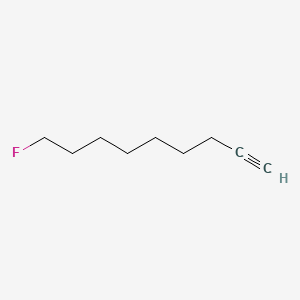
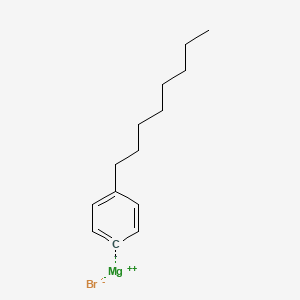
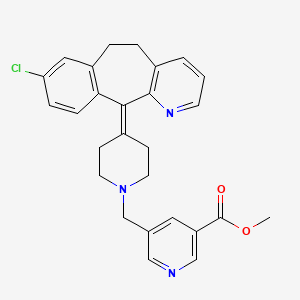
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
